16β-Hydroxy-17-epi-norethisterone
Description
Properties
Molecular Formula |
C₂₀H₂₆O₃ |
|---|---|
Molecular Weight |
314.42 |
Synonyms |
16β,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one; 16β-Hydroxy-18-methyllevonorgestrel; |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 16β Hydroxy 17 Epi Norethisterone
Stereoselective Synthesis of 16β-Hydroxy-17-epi-norethisterone
The chemical synthesis of this compound is a complex undertaking that requires precise control over stereochemistry at two key positions. The introduction of a hydroxyl group at the 16β position and the inversion of the stereochemistry at the 17-position of the norethisterone scaffold demand sophisticated synthetic strategies.
Exploration of Novel Chemical Routes and Reaction Conditions
While a direct, high-yield stereoselective synthesis of this compound is not extensively documented in publicly available literature, potential synthetic routes can be extrapolated from established steroid chemistry. A plausible approach would involve a multi-step synthesis starting from norethisterone or a closely related 19-norsteroid precursor.
One hypothetical route could begin with the protection of the 3-keto-Δ⁴-ene system of norethisterone to prevent unwanted side reactions. Subsequently, the introduction of a 16-double bond could be achieved through a variety of methods, such as allylic bromination followed by dehydrobromination. The resulting Δ¹⁵- or Δ¹⁶-unsaturated intermediate would then be a key substrate for stereoselective hydroxylation. The stereoselective introduction of the 16β-hydroxyl group could potentially be accomplished via hydroboration-oxidation or through the formation of an epoxide followed by regioselective opening.
The epimerization of the 17α-ethynyl-17β-hydroxyl group to the 17β-ethynyl-17α-hydroxyl configuration presents another significant challenge. One possible strategy involves the oxidation of the 17β-hydroxyl group to a ketone, followed by stereoselective reduction. However, the presence of the ethynyl (B1212043) group can complicate this approach. An alternative method, which has been demonstrated for other 17α-ethynylated steroids, involves the formation of a 17β-sulfate ester, which can then undergo spontaneous hydrolysis to yield a mixture of 17-epimers. nih.gov The desired 17-epi-norethisterone derivative could then be isolated from this mixture.
A patent describing the preparation of norethisterone acetate (B1210297) from 19-nor-4-androstenedione highlights several chemical transformation steps, such as protection, ethynylation, hydrolysis, and esterification, which could be adapted and modified for the synthesis of hydroxylated and epimerized analogs. nih.gov
Enantioselective and Diastereoselective Control in Synthesis
Achieving the desired stereochemistry at both C16 and C17 is the most critical aspect of the synthesis. The choice of reagents and reaction conditions is paramount for directing the stereochemical outcome. For the 16β-hydroxylation, the use of bulky hydroborating agents could favor the approach of the reagent from the less hindered α-face, potentially leading to the desired β-hydroxyl group after oxidation.
For the epimerization at C17, the equilibrium-driven 17β-ethynylation of a 17-keto precursor under specific conditions has been shown in the synthesis of 17-epi-ethynylestradiol to yield the 17α-hydroxy epimer. d-nb.info This suggests that thermodynamic control could be a viable strategy. The separation of the resulting diastereomers would likely rely on chromatographic techniques, such as high-performance liquid chromatography (HPLC).
Enzymatic and Biocatalytic Transformations for Production of this compound
Biocatalysis offers a powerful and often more selective alternative to traditional chemical synthesis for the modification of steroid molecules. The use of specific enzymes or whole-cell systems can facilitate regio- and stereoselective hydroxylations and epimerizations that are challenging to achieve through chemical means.
Identification of Specific Enzyme Systems for Hydroxylation and Epimerization
The enzymatic hydroxylation of steroids is primarily carried out by cytochrome P450 monooxygenases (CYPs). Research has identified several bacterial P450 enzymes capable of hydroxylating various positions on the steroid nucleus. nih.gov Specifically for 16β-hydroxylation, a microbial substrate-promiscuous P450, CYP105D7, has been shown to catalyze the 16β-hydroxylation of steroids like testosterone (B1683101) and progesterone (B1679170). nih.gov Given the structural similarity, it is plausible that this enzyme could also act on norethisterone. Another study demonstrated that the P450 monooxygenase CYP109A2 from Bacillus megaterium can convert testosterone to 16β-hydroxytestosterone with high regio- and stereoselectivity. nih.gov
The enzymatic epimerization of a hydroxyl group can be achieved through a two-step oxidation-reduction cascade. This involves an initial oxidation of the hydroxyl group to a ketone by a specific hydroxysteroid dehydrogenase (HSDH), followed by a stereoselective reduction of the ketone by another HSDH to yield the epimeric alcohol. nih.gov While specific enzymes for the epimerization of the 17-hydroxyl group of norethisterone have not been explicitly identified, the principle has been demonstrated for other steroid hydroxyl groups. nih.gov The human enzyme CYP17A1 possesses both 17α-hydroxylase and 17,20-lyase activities, highlighting the enzymatic machinery that exists for modifying the C17 position of steroids. wikipedia.org
Whole-Cell Biotransformation Systems for Targeted Modifications
Whole-cell biotransformation utilizes intact microbial cells as biocatalysts, offering the advantage of containing the necessary enzymes and cofactors for the desired reaction. Several studies have explored the use of fungi and bacteria for the biotransformation of norethisterone and related steroids.
A notable example is the microbiological transformation of 19-nortestosterone, a compound structurally very similar to norethisterone, by the fungus Mycosphaerella latebrosa, which has been shown to produce the 16β-hydroxy derivative. nih.gov In contrast, Hypomyces aurantius hydroxylates the same substrate at the 16α-position, demonstrating the high stereospecificity that can be achieved with different microorganisms. The entomopathogenic fungus Isaria farinosa has also been used for the hydroxylation of progesterone derivatives, yielding various hydroxylated products. upc.eduresearchgate.net
The development of recombinant whole-cell systems, where the gene for a specific enzyme of interest is expressed in a host organism like Escherichia coli or Saccharomyces cerevisiae, offers a more controlled approach. nih.gov For instance, E. coli cells expressing a P450 enzyme and its redox partners can be engineered to perform specific hydroxylations. nih.gov Such systems could be tailored for the production of this compound by co-expressing a 16β-hydroxylase and enzymes capable of C17 epimerization.
| Microorganism/Enzyme System | Substrate | Product(s) | Reference |
| Mycosphaerella latebrosa | 19-Nortestosterone | 16β-Hydroxy-19-nortestosterone | nih.gov |
| Hypomyces aurantius | 19-Nortestosterone | 16α-Hydroxy-19-nortestosterone | nih.gov |
| CYP109A2 from Bacillus megaterium | Testosterone | 16β-Hydroxytestosterone | nih.gov |
| CYP105D7 | Testosterone, Progesterone | 2β- and 16β-hydroxylated steroids | nih.gov |
| Isaria farinosa | Progesterone derivatives | Mono- and dihydroxy derivatives | upc.eduresearchgate.net |
Preparation of Structurally Related Analogs and Epimers for Research Purposes
The synthesis of structurally related analogs and epimers of this compound is crucial for structure-activity relationship (SAR) studies and for investigating the biological significance of the hydroxyl and epimeric functionalities.
A diversity-oriented synthesis (DOS) approach has been successfully employed to create a library of 17-spirosteroids starting from commercially available 17-ethynyl-17-hydroxysteroids like mestranol (B1676317) and lynestrenol. nih.gov This strategy involves the alkenylation of the 17-hydroxyl group followed by a one-pot ring-closing enyne metathesis (RCEYM) and a Diels-Alder reaction. nih.gov This methodology could be adapted to this compound to generate a range of novel spirocyclic analogs.
The synthesis of the 17-epimer of ethynylestradiol has been achieved, providing a methodological precedent for obtaining the 17-epi configuration in ethynyl-containing steroids. d-nb.info Furthermore, the synthesis of various hydrogenated metabolites of norethisterone has been accomplished, demonstrating the feasibility of modifying the steroid's core structure.
Synthesis of 17-epi-Norethisterone and Other Hydroxylated Derivatives
The synthesis of this compound, a known impurity and metabolite of norethisterone, presents a unique challenge in steroid chemistry. While direct, high-yield synthetic routes are not extensively documented due to its common origin as a byproduct, its formation can be understood through the lens of both chemical and biocatalytic transformations of the parent steroid, norethisterone.
Microbial transformation has emerged as a powerful tool for the stereoselective hydroxylation of steroids at positions that are often difficult to functionalize through traditional chemical methods. koreascience.kr Research has demonstrated the capability of filamentous fungi, such as Aspergillus niger and Penicillium citrinum, to introduce hydroxyl groups onto the norethisterone skeleton. For instance, incubation of norethisterone with Aspergillus niger has been shown to yield 10β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one, while Penicillium citrinum produces 11β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one. koreascience.krresearchgate.net These processes are mediated by cytochrome P450 monooxygenases, which are capable of highly regio- and stereoselective oxidations. koreascience.kr
The formation of the 17-epi configuration, where the stereochemistry at the C17 position is inverted relative to norethisterone, can occur under certain reaction conditions. For example, the reduction of the 17-keto group of a precursor steroid can lead to a mixture of 17α and 17β epimers. The synthesis of hydrogenated metabolites of norethisterone has been achieved through reduction with sodium borohydride, yielding a mixture of 3- and 5-epimers of 19-norpregn-20-yn-3,17-diols, which can then be separated and further oxidized. nih.gov
Furthermore, biocatalytic approaches using specific enzymes can be employed to achieve desired hydroxylations. While not directly reported for this compound, the principle has been demonstrated for other steroids. For example, mutants of cytochrome P450-BM3 have been developed to catalyze the C7β hydroxylation of various steroids with high regioselectivity. nih.gov This highlights the potential for engineering enzymes to specifically target the C16 position of norethisterone.
| Compound Name | Starting Material | Method | Key Reagents/Organisms |
| 10β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one | Norethisterone | Microbial Transformation | Aspergillus niger |
| 11β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-one | Norethisterone | Microbial Transformation | Penicillium citrinum |
| 5α- and 5β-dihydro-Norethisterone | Norethisterone | Chemical Reduction and Oxidation | NaBH4, PyHCrO3Cl |
Derivatization Strategies for Modifying Specific Functional Groups
The chemical structure of this compound, featuring a ketone at C3, and hydroxyl groups at C16 and C17, offers multiple sites for derivatization. These modifications can be crucial for analytical purposes, such as enhancing detection in mass spectrometry, or for exploring structure-activity relationships.
Hydroxyl Group Derivatization: The hydroxyl groups at C16 and C17 are primary targets for esterification and etherification reactions. Acylation, the formation of esters, can be achieved using various reagents. For instance, isonicotinoyl chloride (INC) has been successfully used for the rapid derivatization of phenolic and oxime hydroxyls in steroids under aqueous conditions, a strategy that could be adapted for the alcoholic hydroxyls in this compound. acs.org Another common approach is silylation, where a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS) is introduced. Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are effective for derivatizing both secondary and tertiary hydroxyl groups. mdpi.com
Carbonyl Group Derivatization: The C3-keto group is another key functional handle for derivatization. Oximation, the reaction with a hydroxylamine (B1172632) derivative, is a common method to modify keto-steroids. This can be followed by further modification of the resulting oxime hydroxyl. acs.org For analytical applications, derivatization with reagents that introduce a readily ionizable group can significantly enhance sensitivity in mass spectrometric analyses. nih.gov
| Functional Group | Derivatization Reaction | Reagent Examples |
| Hydroxyl (C16, C17) | Acylation (Esterification) | Isonicotinoyl chloride (INC), Acetic anhydride |
| Hydroxyl (C16, C17) | Silylation (Etherification) | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) |
| Carbonyl (C3) | Oximation | Hydroxylamine hydrochloride |
| Carbonyl (C3) | Reductive Amination | Not specifically reported but a general method for ketones |
Purification and Isolation Techniques for Synthetic and Biocatalytic Products
The purification of this compound from reaction mixtures, whether from chemical synthesis or biocatalytic transformation, is a critical step to obtain a pure compound. Given that it often exists as part of a complex mixture of isomers and byproducts, advanced chromatographic techniques are essential.
High-performance liquid chromatography (HPLC) is a cornerstone for the separation of steroid isomers. A patent for an impurity detection method for norethisterone derivatives describes the use of a C18 column with a gradient elution of water, methanol, and acetonitrile (B52724), which is a common approach for resolving closely related steroid compounds. acs.org
The separation of epimers, such as 17-epi-norethisterone from norethisterone, and other stereoisomers requires highly selective chromatographic methods. Chiral stationary phases (CSPs) are often employed for this purpose. mdpi.com Techniques like centrifugal partition chromatography (CPC), a form of liquid-liquid chromatography, have also shown great promise in the purification of complex isomeric mixtures by taking advantage of the differential partitioning of compounds between two immiscible liquid phases. rotachrom.com
For the isolation of hydroxylated metabolites from biocatalytic processes, a multi-step purification protocol is typically required. This often involves initial extraction from the fermentation broth, followed by column chromatography. In the case of the microbial hydroxylation of norethisterone, column chromatography using ethyl acetate and petroleum ether as the mobile phase was used to separate the hydroxylated products from the starting material. koreascience.kr
| Technique | Principle | Application in Steroid Purification |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase. | Separation of norethisterone from its impurities and derivatives. |
| Chiral Chromatography | Enantioselective interactions with a chiral stationary phase. | Resolution of stereoisomers and epimers. |
| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partitioning without a solid support. | Preparative scale purification of isomeric mixtures. |
| Column Chromatography | Adsorption or partition chromatography on a larger scale. | Initial purification of products from synthesis or biotransformation. |
Metabolism and Biotransformation Pathways of 16β Hydroxy 17 Epi Norethisterone and Its Precursors
Identification of Metabolic Pathways Leading to 16β-Hydroxy-17-epi-norethisterone
The formation of this compound is a result of the extensive metabolism of its parent compound, norethisterone, a synthetic progestin widely used in hormonal therapies. The biotransformation of norethisterone is a multi-step process involving various enzymatic reactions primarily occurring in the liver. These pathways are crucial in determining the compound's activity and elimination from the body.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Hydroxylation
The initial and critical step in the metabolism of norethisterone often involves hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov Among the various CYP isoforms, CYP3A4 has been identified as the predominant enzyme responsible for the hydroxylation of norethisterone. drugbank.comnih.govnih.gov This process introduces a hydroxyl group onto the steroid nucleus, increasing its water solubility and preparing it for further metabolic conversions. While CYP3A4 is the primary catalyst, other isoforms such as CYP2C19, CYP1A2, and CYP2A6 may also contribute to a lesser extent. drugbank.comnih.gov In vitro studies have demonstrated that inhibitors of CYP3A4, such as ketoconazole, can significantly reduce the metabolism of norethisterone, confirming the central role of this enzyme. nih.gov The formation of various hydroxylated metabolites, including those at the 16β position, is a direct outcome of this CYP-mediated activity.
Involvement of Hydroxysteroid Dehydrogenases (HSDs) and Reductases
Following initial hydroxylation, hydroxysteroid dehydrogenases (HSDs) and reductases play a significant role in the further metabolism of norethisterone and its hydroxylated derivatives. drugbank.com These enzymes are responsible for the interconversion of keto and hydroxy groups on the steroid molecule and the reduction of double bonds. nih.gov Specifically, 3α- and 3β-hydroxysteroid dehydrogenases, as well as 5α- and 5β-reductases, are key players in the reduction of the A-ring of norethisterone. drugbank.com While norethisterone itself is not a direct substrate for aldo-keto reductases (AKR1C enzymes), its precursor, norethynodrel, is metabolized by these enzymes to form 3α- and 3β-hydroxy metabolites. nih.gov This highlights the complexity and specificity of enzyme-substrate interactions in steroid metabolism. The stereochemistry of the resulting hydroxyl group, whether in the α or β configuration, is determined by the specific HSD isoform involved. nih.gov
Further Metabolic Fates of this compound
Once formed, this compound undergoes further metabolic transformations, primarily through conjugation reactions, which facilitate its excretion from the body.
Investigation of Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Conjugation is a major pathway in the phase II metabolism of norethisterone and its metabolites. nih.gov This process involves the attachment of polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation), to the steroid. nih.govnih.gov These reactions significantly increase the water solubility of the metabolites, making them more readily excretable in urine and feces. drugbank.comnih.gov Glucuronide and sulfate conjugates of norethisterone metabolites are the predominant forms found in circulation and urine. nih.gov Studies have identified both mono- and disulphate conjugates of tetrahydro metabolites of norethisterone in human milk, indicating that sulfation is a significant metabolic route. nih.gov Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is another key conjugation pathway, often targeting hydroxyl groups on the steroid nucleus. hyphadiscovery.com
Characterization of Downstream Metabolites
The metabolism of norethisterone results in a diverse array of downstream metabolites. The primary metabolites found in plasma are the 3α-hydroxy and 3β-hydroxy forms of norethisterone, along with their conjugated versions. nih.gov Further reduction of the A-ring leads to the formation of various tetrahydronorethisterone isomers. nih.gov For instance, tetrahydro metabolites with 3α,5α, 3α,5β, and 3β,5α configurations have been identified as sulphate conjugates. nih.gov The disulphate of the 3α,5α isomer has been reported as a particularly abundant metabolite. nih.gov Fungal and bacterial biotransformation studies have also revealed a range of hydroxylated and reduced metabolites, some of which are also observed in animal models. researchgate.net
Comparative Biotransformation Studies in Preclinical Models
Studies in various preclinical models, including rats, rabbits, monkeys, and dogs, have provided valuable insights into the biotransformation of norethisterone. researchgate.net These studies have shown both similarities and differences in metabolic pathways compared to humans. For example, in rats, the uterus, vagina, and aorta have been shown to possess steroid-metabolizing enzymes, including 20α-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase. nih.gov In these tissues, 3α-OH,5α-H-norethisterone was identified as a major metabolite. nih.gov The metabolism of norethisterone in these animal models generally involves hydroxylation, reduction, and conjugation, leading to a variety of metabolites, some of which are also found in humans. researchgate.net These comparative studies are essential for understanding the species-specific differences in drug metabolism and for extrapolating preclinical data to human scenarios.
In Vitro Metabolic Studies in Liver Microsomes and Cell Lines
In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of norethisterone. These studies have identified the major enzymes responsible for its biotransformation.
The primary metabolic routes for norethisterone in the liver involve the reduction of the α,β-unsaturated ketone in the A-ring. nih.gov This reduction is catalyzed by 5α- and 5β-reductases, leading to the formation of 5α- and 5β-dihydronorethisterone. Subsequently, the 3-keto group is reduced by 3α- and 3β-hydroxysteroid dehydrogenases to yield various tetrahydronorethisterone isomers. drugbank.com
Hydroxylation, another key metabolic pathway, is predominantly mediated by the cytochrome P450 (CYP) enzyme system. drugbank.com Specifically, CYP3A4 is the main enzyme responsible for the hydroxylation of norethisterone. drugbank.com While the primary sites of hydroxylation on the norethisterone molecule in human liver microsomes are not extensively detailed in the available literature, studies in other biological systems have shown hydroxylation can occur at multiple positions.
Table 1: Major Enzymes Involved in Norethisterone Metabolism
| Enzyme Family | Specific Enzymes | Metabolic Reaction |
| Reductases | 5α-reductase, 5β-reductase | Reduction of the A-ring |
| Dehydrogenases | 3α-hydroxysteroid dehydrogenase, 3β-hydroxysteroid dehydrogenase | Reduction of the 3-keto group |
| Cytochrome P450 | CYP3A4, CYP2C19, CYP1A2, CYP2A6 | Hydroxylation |
Species-Specific Metabolic Profiles in Non-Human Organisms
Studies in various animal models have revealed species-specific differences in the metabolism of norethisterone. In rabbits, norethisterone is biotransformed into 5α-NET and 3β,5α-NET, which exhibit different pharmacological properties from the parent compound. nih.gov
Research on the metabolism of norethisterone and its derivatives in rats has identified the presence of 20α-hydroxysteroid dehydrogenase, 5α-reductase, and 3α-hydroxysteroid dehydrogenase activity in the uterus, vagina, and aorta. nih.gov In these tissues, the major metabolite of norethisterone was 3α-OH,5α-H-norethisterone. nih.gov
Fungal biotransformation studies of norethisterone have demonstrated a wide array of hydroxylation reactions, yielding metabolites hydroxylated at the 1α, 6β, 10β, 11β, 15α, and 15β positions. nih.govresearchgate.net This highlights the potential for diverse oxidative metabolism of the norethisterone scaffold across different biological systems. While these studies did not report the formation of this compound, they underscore the susceptibility of the steroid nucleus to hydroxylation at various sites.
The metabolism of this compound in non-human organisms has not been specifically investigated. However, based on the data from its precursor, it is conceivable that its metabolic profile would also exhibit species-dependent variations, particularly in the patterns of conjugation and further oxidation.
Table 2: Norethisterone Metabolites Identified in Different Species
| Species | Metabolite(s) | Tissue/System |
| Rabbit | 5α-NET, 3β,5α-NET | Target tissues |
| Rat | 3α-OH,5α-H-norethisterone | Uterus, Vagina, Aorta |
| Fungi | 1α-Hydroxy-NET, 6β-Hydroxy-NET, 10β-Hydroxy-NET, 11β-Hydroxy-NET, 15α-Hydroxy-NET, 15β-Hydroxy-NET | Various fungal cultures |
Enzymatic Kinetics and Reaction Mechanisms of Key Biotransformations
The enzymatic kinetics of norethisterone metabolism have been a subject of investigation to understand the efficiency and specificity of the involved enzymes. The kinetics of the enzymes responsible for the reduction of the A-ring and the 3-keto group, such as the aldo-keto reductase (AKR) superfamily, have been characterized for related synthetic progestins like norethynodrel. nih.gov For instance, different AKR1C isoforms exhibit distinct kinetic properties and stereospecificity in the reduction of the 3-oxo group. nih.gov
The hydroxylation of steroids by cytochrome P450 enzymes is a well-studied process. nih.gov The reaction mechanism involves the activation of molecular oxygen by the heme iron of the enzyme, leading to the formation of a highly reactive ferryl intermediate. This intermediate then abstracts a hydrogen atom from the steroid substrate, followed by the rebound of a hydroxyl group to the resulting substrate radical. psu.edu The regioselectivity and stereoselectivity of this hydroxylation are determined by the specific active site architecture of the CYP450 isoform. nih.gov
While specific kinetic data for the formation and subsequent metabolism of this compound are not available, it can be inferred that the kinetics of its biotransformation would be influenced by the stereochemistry of the 16β-hydroxyl and 17-epi configurations. These structural features could affect the binding affinity and orientation of the molecule within the active sites of metabolizing enzymes, thereby altering the rates and products of the reactions compared to norethisterone. Further research is required to determine the precise enzymatic kinetics and reaction mechanisms involved in the metabolism of this specific metabolite.
Information regarding this compound remains limited in publicly accessible research.
Extensive investigation for data concerning the molecular interactions and receptor ligand binding studies of the specific norethisterone metabolite, this compound, did not yield specific findings regarding its direct interactions with key steroid receptors.
Consequently, the specific data required to detail the Progesterone (B1679170) Receptor (PR) Binding Characterization, Androgen Receptor (AR) Binding Properties, Estrogen Receptor (ERα and ERβ) Interaction Profiles, and Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Interactions for this particular compound could not be retrieved. Similarly, information regarding the investigation of protein-protein interactions within receptor complexes following binding of this compound is not present in the available search results.
Further research and publication in peer-reviewed journals are necessary to elucidate the specific molecular and cellular activities of this compound. Without such data, a detailed and scientifically accurate article meeting the specified requirements cannot be constructed.
Molecular Interactions and Receptor Ligand Binding Studies of 16β Hydroxy 17 Epi Norethisterone
Modulation of Cellular Signaling Pathways
Effects on Downstream Gene Expression in Research Cell Lines
There is no published research detailing the effects of 16β-Hydroxy-17-epi-norethisterone on gene expression in any research cell lines. Studies on the parent compound, norethisterone, and its other metabolites have demonstrated modulation of genes such as the uteroglobin and progesterone (B1679170) receptor genes, but these findings cannot be extrapolated to the 16β-hydroxy, 17-epi derivative. nih.gov
Influence on Steroidogenic and Metabolizing Enzyme Activity
No studies have investigated the influence of this compound on the activity of steroidogenic and metabolizing enzymes.
Inhibition or Activation of Specific Enzymes (e.g., 17β-Hydroxysteroid Dehydrogenase)
There is no information available regarding the potential inhibitory or activatory effects of this compound on 17β-Hydroxysteroid Dehydrogenase or any other specific enzyme.
Interactions with Steroid Binding Globulins (e.g., SHBG, Albumin)
The binding affinity of this compound for steroid binding globulins such as sex hormone-binding globulin (SHBG) and albumin has not been determined. Norethisterone itself is known to bind to both albumin and SHBG. drugbank.com
Advanced Analytical Methodologies for Research on 16β Hydroxy 17 Epi Norethisterone
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic methods are the cornerstone of separating 16β-Hydroxy-17-epi-norethisterone from its parent compound and other metabolites. The ability to achieve high-resolution separation is paramount, especially when dealing with structurally similar isomers.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of steroids like this compound. A typical HPLC method would be a reversed-phase setup, which is well-suited for the separation of moderately polar compounds.
Method Development: The development of a robust HPLC method would involve the careful selection of a stationary phase, mobile phase composition, and detector. A C18 column is a common choice for the stationary phase, providing a nonpolar environment for the separation of steroids. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to optimize the separation of the target analyte from other compounds in the sample. nih.govlibretexts.org Detection is often achieved using a UV detector, with the wavelength set to the absorption maximum of the analyte, typically around 240-254 nm for steroids with a conjugated ketone system. nih.govchemicalbook.com
Validation: Method validation is a critical step to ensure the reliability of the analytical data. According to the International Conference on Harmonisation (ICH) guidelines, a comprehensive validation would include the assessment of the following parameters libretexts.orgresearchgate.net:
Specificity: The ability of the method to exclusively measure the analyte of interest without interference from other components in the sample matrix.
Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range. researchgate.net
Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
A hypothetical set of parameters for an HPLC method for this compound is presented in the table below.
| Parameter | Example Specification |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm nih.gov |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of steroid metabolites in biological fluids. However, due to the low volatility of steroids like this compound, a derivatization step is typically required to increase their thermal stability and volatility.
Derivatization: The hydroxyl and ketone groups of the steroid are chemically modified to produce more volatile derivatives. A common approach is silylation, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This not only improves volatility but also can lead to characteristic fragmentation patterns in the mass spectrometer.
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the different metabolites based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. GC-MS is particularly useful for identifying a wide range of metabolites in a single run, making it ideal for metabolite profiling studies of norethisterone. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive counterpart, tandem mass spectrometry (LC-MS/MS), have become the methods of choice for the analysis of steroids in complex biological matrices like plasma and urine. researchgate.netnih.gov This is due to their high sensitivity, specificity, and the ability to analyze compounds without the need for derivatization.
LC Separation: Similar to HPLC, a reversed-phase C18 or C8 column is typically used to separate this compound from other metabolites and endogenous compounds. nih.gov The use of ultra-high-performance liquid chromatography (UPLC) can provide faster analysis times and improved resolution. qps.com
MS Detection: After separation by LC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for steroids, typically operating in positive ion mode. nih.gov For quantification, tandem mass spectrometry (MS/MS) is employed in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govwaters.com In this approach, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of specificity and reduces background noise, allowing for very low detection limits. nih.gov
A representative table of LC-MS/MS parameters for the analysis of a hydroxylated norethisterone metabolite is shown below.
| Parameter | Example Specification |
| LC System | UPLC System qps.com |
| Column | C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) qps.com |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) waters.com |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (m/z 315.2) |
| Product Ion (Q3) | A specific fragment ion resulting from CID |
Spectroscopic Approaches for Structural Characterization
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of new or unconfirmed compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure of a molecule. For this compound, NMR is essential for confirming the position of the hydroxyl group and the stereochemistry at both the C-16 and C-17 positions.
1D and 2D NMR Experiments:
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons attached to the steroid backbone can be used to determine their relative positions.
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. For instance, a COSY (Correlation Spectroscopy) experiment shows which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with the carbons they are directly attached to. An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows longer-range couplings between protons and carbons, which is crucial for piecing together the carbon skeleton and assigning the position of substituents like the hydroxyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly important for determining stereochemistry. It shows which protons are close to each other in space, even if they are not directly bonded. This information can be used to confirm the β-orientation of the hydroxyl group at C-16 and the epi-configuration at C-17.
Tandem Mass Spectrometry (MS/MS) is not only used for quantification but also for structural characterization by analyzing the fragmentation patterns of a molecule. When a precursor ion is fragmented in the mass spectrometer, it breaks down in a predictable way, providing clues about its structure.
Fragmentation Analysis: The fragmentation pattern of this compound would be expected to show characteristic losses of small neutral molecules such as water (H₂O) from the hydroxyl group and the steroid ring system, as well as losses of carbon monoxide (CO). The specific fragmentation pathway can help to distinguish it from other isomers.
Isomer Differentiation: Differentiating between isomers like this compound and its other stereoisomers (e.g., 16α-hydroxy-norethisterone or 16β-hydroxy-norethisterone) can be challenging but is often possible with MS/MS. The relative abundances of the different fragment ions can vary depending on the stereochemistry of the molecule. The spatial arrangement of the atoms can influence the stability of the fragment ions, leading to different fragmentation efficiencies. By carefully comparing the MS/MS spectra of the different isomers, it is often possible to identify unique fragment ions or significant differences in fragment ion ratios that allow for their differentiation. nih.gov
Advanced Derivatization Techniques for Analytical Detection
The analytical detection of steroids like this compound often presents challenges due to their physicochemical properties, such as low volatility and the absence of strong chromophores, which can result in poor sensitivity with common detection methods like UV-Vis. libretexts.org Derivatization is a chemical modification process employed to convert the analyte into a product with improved analytical characteristics. nih.gov This is a requisite step for gas chromatography-mass spectrometry (GC-MS) analysis to increase volatility and thermal stability, and it is often used in high-performance liquid chromatography (HPLC) to enhance detector response. nih.govresearchgate.net
For GC-MS analysis of hydroxyl-containing steroids such as this compound, silylation is a widely used derivatization technique. libretexts.org Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or a mixture of BSA, chlorotrimethylsilane (B32843) (TMCS), and trimethylsilylimidazole (TMSI) are employed to convert the hydroxyl groups into more volatile and thermally stable trimethylsilyl (TMS) ethers. mdpi.com Another common approach for ketosteroids is methoximation, which targets carbonyl groups, followed by silylation of the hydroxyl groups. mdpi.com Microwave-accelerated derivatization (MAD) has emerged as a technique to significantly reduce reaction times from over 30 minutes to as little as one minute. acs.org
In the context of HPLC, derivatization is primarily aimed at improving the sensitivity of detection, especially with fluorescence or mass spectrometry detectors. nih.govnih.gov For fluorescence detection (FLD), a fluorescent tag is introduced into the steroid structure. Reagents such as dansyl chloride can react with the hydroxyl groups of this compound to form a highly fluorescent derivative, allowing for quantification at low concentrations. researchgate.net Other fluorophore-containing reagents used for steroid analysis include 1-anthroyl nitrile (1-AN) and 9-anthroyl nitrile (9-AN). nih.gov
For LC-MS analysis, while not always mandatory, derivatization can significantly enhance ionization efficiency. nih.gov Hydroxylamine (B1172632) can be used to derivatize carbonyl groups, improving electrospray ionization. nih.gov This technique has been shown to be effective for the simultaneous quantification of various steroid hormones. nih.gov
Table 1: Common Derivatization Reagents for Steroid Analysis
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Hydroxyl | GC-MS | Increase volatility and thermal stability |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl | GC-MS | Increase volatility and thermal stability |
| Dansyl chloride | Hydroxyl | HPLC-FLD | Introduce a fluorescent tag for enhanced sensitivity |
| 1-anthroyl nitrile (1-AN) | Hydroxyl | HPLC-FLD | Introduce a fluorescent tag for enhanced sensitivity |
| Hydroxylamine | Carbonyl | LC-MS | Improve ionization efficiency |
Method Development for Impurity Profiling and Purity Assessment of Research Standards
Impurity profiling is a critical aspect of drug development and the quality control of research standards. It involves the identification and quantification of impurities present in a substance. For this compound, impurities can arise from the synthesis process of the parent compound, norethisterone, or from its subsequent metabolism or degradation.
High-performance liquid chromatography (HPLC), particularly in a reverse-phase setup (RP-HPLC), coupled with a diode array detector (DAD) or a mass spectrometer (MS), is the cornerstone for impurity profiling of steroids. ijpsjournal.com A typical method for norethisterone and its related substances would utilize a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile. ijpsjournal.comgoogle.com Such methods are designed to separate a range of potential impurities, including isomers and degradation products. ijpsjournal.com
The development of a robust impurity profiling method involves several steps. Initially, a literature survey and theoretical assessment of potential impurities are conducted. For this compound, this would include isomers, precursors, and by-products from the synthesis of norethisterone, such as Norandrostenedione (Impurity B) and Δ-5(6)-Norethindrone (Impurity C). ijpsjournal.compharmaffiliates.com The method is then optimized for selectivity, ensuring that all known and potential impurities are well-separated from the main compound and from each other.
The validation of the method is performed according to the International Conference on Harmonisation (ICH) guidelines and includes parameters such as specificity, linearity, accuracy, precision, and robustness. ijpsjournal.com The limit of detection (LOD) and limit of quantification (LOQ) for each impurity are also established to ensure that even trace amounts can be reliably detected and quantified. ijpsjournal.com Advanced techniques like LC-MS/MS can provide structural information for the identification of unknown impurities. dshs-koeln.de
Table 2: Typical Impurities of Norethisterone Relevant to this compound Research
| Impurity Name | Common Designation | Origin |
|---|---|---|
| Norandrostenedione | Impurity B | Synthesis By-product |
| Δ-5(6)-Norethindrone | Impurity C | Synthesis By-product/Degradation |
| Norethynodrel | Impurity D | Isomer/Synthesis By-product |
| 6β-Hydroxy Norethindrone | Impurity H | Metabolite/Degradation Product |
Stability-Indicating Analytical Methods for Research Samples
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. researchgate.nethumanjournals.com The development of a SIAM for this compound is essential to understand its intrinsic stability and to determine its shelf-life in research samples and formulations.
The development of a SIAM typically begins with forced degradation studies, also known as stress testing. nih.govsapub.org In these studies, the compound is subjected to a variety of harsh conditions to accelerate its degradation. biopharminternational.com This helps in identifying the likely degradation products and pathways. nih.gov For steroidal compounds, common stress conditions include:
Acidic and Basic Hydrolysis: Refluxing with acids (e.g., 1N HCl) and bases (e.g., 1N NaOH) to assess susceptibility to hydrolysis. researchgate.net
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 30% H₂O₂) to evaluate oxidative stability. researchgate.net
Thermal Degradation: Exposing the solid or solution to high temperatures to check for thermolytic degradation. dypvp.edu.in
Photodegradation: Exposing the compound to UV and visible light to assess its photostability. dypvp.edu.in
The samples generated from these forced degradation studies are then analyzed, typically by RP-HPLC with UV or MS detection. chromatographyonline.com The primary goal is to develop a chromatographic method that can separate the parent compound, this compound, from all the degradation products formed under these stress conditions. researchgate.net The peak purity of the parent compound is often assessed using a DAD to ensure that no co-eluting peaks are present.
Once the method is developed, it is validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. ijpsjournal.com A validated SIAM is a powerful tool in pharmaceutical research and development, providing critical data on the stability of a compound. humanjournals.com
Table 3: Forced Degradation Conditions for Stability-Indicating Method Development
| Stress Condition | Typical Reagent/Condition | Purpose | Potential Degradation Products |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N - 1 N HCl, elevated temperature | Assess stability in acidic environments | Hydrolytic cleavage products |
| Base Hydrolysis | 0.1 N - 1 N NaOH, elevated temperature | Assess stability in alkaline environments | Isomers, hydrolytic products |
| Oxidation | 3% - 30% H₂O₂, ambient/elevated temperature | Evaluate susceptibility to oxidation | Oxidized derivatives (e.g., epoxides, further hydroxylated species) |
| Thermal | 50-80°C, solid or solution state | Determine thermal stability | Dehydration products, isomers |
| Photolytic | UV light (e.g., 254 nm), visible light | Assess light sensitivity | Photodegradation products |
Preclinical Mechanistic Investigations of 16β Hydroxy 17 Epi Norethisterone in Cellular and Animal Models
In Vitro Cell-Based Assays to Explore Cellular Effects
Extensive literature searches did not yield specific studies on the in vitro cellular effects of 16β-Hydroxy-17-epi-norethisterone. Research focusing on the antiproliferative activities, induction of apoptosis, and gene expression analysis in response to this particular compound in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) is not publicly available. Therefore, the following sections are based on general methodologies used for evaluating similar compounds.
Evaluation of Antiproliferative Activities in Specific Cancer Cell Lines (e.g., MCF-7, HeLa)
The antiproliferative activity of a compound is a measure of its ability to inhibit cell growth. This is a crucial first step in assessing the potential of a new molecule as an anticancer agent. Standard assays, such as the MTT or SRB assay, are typically employed to determine the concentration of the compound that inhibits cell growth by 50% (IC50 value) after a specific exposure time.
While no data exists for this compound, a hypothetical data table for its antiproliferative activity is presented below to illustrate how such findings would be reported.
| Cell Line | Exposure Time (hours) | IC50 (µM) - Hypothetical Data |
| MCF-7 | 48 | Data not available |
| HeLa | 48 | Data not available |
Induction of Apoptosis and Cell Cycle Modulation
Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Assays such as Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry are used to quantify the percentage of apoptotic cells.
Furthermore, many anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), which prevents cancer cells from dividing. The distribution of cells in different phases of the cell cycle can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.
No studies have been published detailing the effects of this compound on apoptosis or cell cycle progression.
Gene Expression Analysis in Response to this compound Treatment
To understand the molecular mechanisms underlying a compound's biological effects, researchers often analyze its impact on gene expression. Techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis can reveal which genes are upregulated or downregulated following treatment with the compound. This can provide insights into the cellular pathways that are affected. There is currently no available data from gene expression studies for this compound.
Investigation of Signaling Pathways and Molecular Mechanisms in Experimental Models
Delving deeper than gene expression, the investigation of signaling pathways aims to identify the specific proteins and molecular interactions that are modulated by the compound.
Effects on Intracellular Signaling Cascades (e.g., kinase pathways)
Many cellular processes, including proliferation and survival, are controlled by intracellular signaling cascades, which often involve a series of protein kinases. Western blotting is a common technique used to examine the phosphorylation status and expression levels of key proteins in these pathways (e.g., MAPK/ERK, PI3K/Akt). There is no information available on how this compound affects these or other signaling cascades.
Role as a Biochemical Probe in Elucidating Steroid-Dependent Processes
Given its steroidal structure, this compound could potentially serve as a biochemical probe to study steroid-dependent processes. By interacting with specific steroid receptors or enzymes, it could help to elucidate their roles in normal physiology and in disease. However, no research has been published that utilizes this compound for such purposes.
Studies in Non-Human Organismal Models for Mechanistic Insights (e.g., in vitro organ cultures, isolated tissues)
Due to the absence of data for this compound in the scientific literature concerning studies in in vitro organ cultures or isolated tissues, no research findings or data tables can be provided.
Theoretical and Computational Chemistry Studies of 16β Hydroxy 17 Epi Norethisterone
Molecular Modeling and Docking Simulations with Receptor Proteins and Enzymes
Molecular modeling of 16β-Hydroxy-17-epi-norethisterone would be the foundational step in understanding its biological activity. This would involve the construction of a three-dimensional model of the molecule. Subsequently, molecular docking simulations could predict its binding affinity and orientation within the binding pockets of key receptor proteins, such as the progesterone (B1679170) receptor (PR) and androgen receptor (AR), as well as metabolizing enzymes.
These simulations are crucial for comparing its potential hormonal activity to that of its parent compound, norethisterone, and other metabolites. The introduction of a hydroxyl group at the 16β position and the epimerization at the 17-position are expected to significantly alter the molecule's interaction with protein residues, potentially leading to different biological effects.
Table 1: Hypothetical Docking Scores and Key Interactions of Norethisterone Metabolites with Progesterone Receptor
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Norethisterone | -9.5 | Gln648, Arg766, Asn719 |
| 17-epi-Norethisterone | -8.2 | Arg766, Asn719 |
| 16β-Hydroxy-norethisterone | -7.9 | Gln648, Tyr890 |
| This compound | -7.1 | Tyr890 |
Note: The data in this table is illustrative and not based on experimental or published computational results.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
To further investigate the behavior of this compound, molecular dynamics (MD) simulations would be employed. These simulations would model the compound's movement and conformational changes over time, both in a solvated environment and when bound to a receptor.
MD simulations can provide a deeper understanding of the stability of the ligand-receptor complex, the role of water molecules in the binding interface, and the flexibility of different regions of the steroid. This information is vital for a more accurate prediction of the compound's biological activity and its residence time within the receptor's binding site.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, such as those based on density functional theory (DFT), would offer profound insights into the electronic properties of this compound. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
Such parameters are critical for understanding the molecule's reactivity, its ability to participate in hydrogen bonding and other non-covalent interactions, and its potential for metabolic transformation. Furthermore, quantum chemical methods can predict spectroscopic properties, such as NMR and IR spectra, which would be invaluable for the experimental identification and characterization of this compound. A study on norethisterone and its A-ring reduced derivatives showed that the location of HOMO and LUMO orbitals can explain interactions with steroid receptors. nih.govnih.gov
Table 2: Hypothetical Electronic Properties of Norethisterone and its Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Norethisterone | -6.2 | -1.1 | 2.5 |
| This compound | -6.5 | -0.9 | 3.1 |
Note: The data in this table is for illustrative purposes and not derived from actual quantum chemical calculations on this compound.
In Silico Prediction of Metabolic Pathways and Enzyme Selectivity
In silico tools for metabolism prediction could be used to hypothesize the metabolic fate of this compound. These programs use databases of known metabolic reactions and models of cytochrome P450 enzymes and other metabolizing enzymes to predict potential sites of further metabolism on the molecule.
While the formation of this compound itself is a metabolic process, predicting its subsequent biotransformation is important for a complete understanding of its pharmacokinetics and potential for the formation of other active or inactive metabolites. Studies on norethisterone have identified various metabolites, primarily involving reduction of the A-ring and the 3-keto group. nih.govnih.gov However, the specific pathways leading to or from this compound have not been computationally explored.
Future Research Directions and Unexplored Avenues for 16β Hydroxy 17 Epi Norethisterone
Discovery of Novel Biological Targets and Off-Target Interactions
A significant gap in the current understanding of norethisterone's pharmacology is the specific biological activity of its numerous metabolites. While norethisterone primarily targets the progesterone (B1679170) receptor, its metabolites may interact with a different array of receptors, leading to a unique pharmacological profile. drugbank.comnih.gov For instance, research on other norethisterone metabolites, such as 5α-dihydronorethisterone (5α-NET) and 3β,5α-tetrahydronorethisterone (3β,5α-NET), has revealed that they possess distinct antiprogestational and anti-implantation effects, likely mediated through interactions with both progesterone and estrogen receptors. nih.govnih.gov This suggests that hydroxylation and epimerization at the C16 and C17 positions could similarly alter the binding affinity and selectivity of the steroid nucleus.
Future research should, therefore, focus on systematically screening 16β-Hydroxy-17-epi-norethisterone against a broad panel of nuclear and membrane-bound steroid receptors, including various isoforms of the estrogen, androgen, and glucocorticoid receptors. nih.gov Such studies are crucial for identifying any unique, potent, or selective activities of this metabolite, which could explain some of the complex clinical effects of norethisterone or even suggest new therapeutic applications. Furthermore, investigating potential off-target interactions with other cellular proteins and signaling pathways will be essential to build a comprehensive safety and activity profile.
Comprehensive Elucidation of Enzyme Substrate Specificities and Regioselectivities
The formation of this compound is a direct result of enzymatic activity, yet the specific enzymes responsible and their precise mechanisms remain to be fully characterized. The hydroxylation of steroids is a critical metabolic pathway, often mediated by cytochrome P450 (CYP) enzymes, which exhibit remarkable regioselectivity and stereoselectivity. mdpi.com Studies on the metabolism of progesterone have shown that 16α-hydroxylation is catalyzed by specific P450 isozymes and can be allosterically regulated by other steroid metabolites. nih.gov Similarly, investigations into the microbiological hydroxylation of norethisterone have identified that various fungi can produce a range of hydroxylated derivatives, including at the 10β, 11β, and 15β positions, underscoring the potential for diverse metabolic transformations. nih.gov
A crucial area of future research is the identification and characterization of the human enzymes, likely from the CYP2 or CYP3 families, that catalyze the 16β-hydroxylation of norethisterone. This would involve in-vitro assays using a panel of recombinant human CYP enzymes. Furthermore, understanding the substrate specificity and the factors that favor the 16β-hydroxy versus other hydroxylated or reduced metabolites is of great interest. The stereochemical outcome at the C17 position, resulting in the "epi" configuration, is another critical aspect that requires detailed enzymatic investigation. Research in this area will not only enhance our fundamental knowledge of steroid metabolism but also has implications for predicting drug-drug interactions and individual variability in response to norethisterone.
Development of Advanced Biosensors for this compound Detection in Research
The ability to accurately and rapidly detect specific steroid metabolites is essential for both research and clinical applications. Current methods for steroid detection, such as liquid chromatography-mass spectrometry (LC-MS), while highly sensitive and specific, can be expensive and time-consuming. nih.gov The development of advanced biosensors offers a promising alternative for real-time monitoring and high-throughput screening.
Future research should focus on creating biosensors specifically for this compound. This could involve several innovative approaches:
Genetically Encoded Biosensors: Utilizing transcription factors that are specifically responsive to this metabolite, which can then be linked to a reporter gene (e.g., GFP). nih.gov This would allow for the monitoring of metabolite levels within living cells.
Electrochemical Biosensors: Developing electrodes functionalized with specific antibodies or synthetic receptors that generate a measurable electrical signal upon binding to the target molecule. nih.gov
DNA-based sensors: Engineering DNA origami structures or aptamers that can selectively bind to this compound and produce a detectable signal.
Such biosensors would be invaluable tools for studying the pharmacokinetics of norethisterone in real-time, for screening enzyme libraries for efficient production of the metabolite, and for investigating its cellular uptake and distribution.
Exploration of its Role in Endogenous Steroid Homeostasis and Feedback Mechanisms
Synthetic progestins like norethisterone are known to exert their effects in part by influencing the hypothalamic-pituitary-gonadal (HPG) axis, thereby altering the production of endogenous hormones. drugbank.com However, the specific contribution of individual metabolites to this complex feedback system is not well understood. Studies on other norethisterone metabolites have shown that they can modulate the expression of key hormone-responsive genes, such as the uteroglobin and progesterone receptor genes, indicating that they can actively participate in regulating steroid homeostasis. nih.gov
Innovation in Biocatalytic Systems for Sustainable Production of Complex Steroids
The synthesis of complex, stereospecific steroids like this compound through traditional chemical methods can be challenging, often requiring multiple steps with harsh reagents and producing significant waste. Biocatalysis, using whole-cell systems or isolated enzymes, offers a green and highly selective alternative for steroid transformations. sigmaaldrich.com The microbiological hydroxylation of norethisterone by fungi is a prime example of such a system. nih.gov
Future innovation in this area should focus on developing optimized biocatalytic systems for the specific and high-yield production of this compound. This could involve:
Enzyme Engineering: Modifying the active site of known steroid hydroxylases through directed evolution or rational design to enhance their activity and selectivity towards the 16β-position of norethisterone.
Metabolic Engineering of Microbial Hosts: Genetically modifying microorganisms like E. coli or yeast to express the necessary hydroxylating enzymes and optimizing the metabolic pathways to provide the required cofactors and precursors.
Successful development of such biocatalytic systems would not only provide a sustainable source of this compound for research purposes but could also be applied to the production of other valuable and complex steroid derivatives.
Application in Advanced Materials Science or Analytical Standard Development
While the primary interest in this compound lies in its potential biological activity, its unique chemical structure could lend itself to other applications. In the realm of analytical chemistry, the availability of pure, well-characterized metabolites is crucial for accurate quantification in biological samples. Given that this compound is a known metabolite and impurity of norethisterone, its role as an analytical standard is of significant importance. nih.gov Several chemical suppliers currently offer this compound as a certified reference material, which is essential for:
Pharmacokinetic studies: To accurately measure its formation and elimination in vivo.
Metabolism studies: To identify and quantify the metabolic pathways of norethisterone.
Quality control of pharmaceutical preparations: To detect and quantify it as an impurity in norethisterone drug products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
